Tert-butyl 1-(hydroxymethyl)-5-(2-thienyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
Description
Tert-butyl 1-(hydroxymethyl)-5-(2-thienyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate is a bicyclic β-amino acid derivative featuring a rigid 3-azabicyclo[3.1.1]heptane scaffold. This compound is characterized by a hydroxymethyl group at position 1 and a 2-thienyl substituent at position 5, which distinguishes it from other analogs in its class. The tert-butyl carbamate (Boc) group at the nitrogen atom enhances solubility and stability during synthetic procedures .
Properties
Molecular Formula |
C16H23NO3S |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
tert-butyl 1-(hydroxymethyl)-5-thiophen-2-yl-3-azabicyclo[3.1.1]heptane-3-carboxylate |
InChI |
InChI=1S/C16H23NO3S/c1-14(2,3)20-13(19)17-9-15(11-18)7-16(8-15,10-17)12-5-4-6-21-12/h4-6,18H,7-11H2,1-3H3 |
InChI Key |
PWVHINCAVLVPQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)C3=CC=CS3)CO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 1-(hydroxymethyl)-5-(2-thienyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves multi-step organic synthesis, starting from appropriately substituted bicyclic precursors or from simpler building blocks that can be cyclized to form the azabicyclo[3.1.1]heptane core. The key steps include:
- Construction of the bicyclic azabicyclo[3.1.1]heptane skeleton.
- Introduction of the 2-thienyl substituent at the 5-position.
- Functionalization at the 1-position with a hydroxymethyl group.
- Installation of the tert-butyl carboxylate ester at the 3-position.
Specific Synthetic Route
Based on recent research and patent disclosures, the following outline summarizes the preparation:
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of 3-azabicyclo[3.1.1]heptan-1-ol derivative | Starting from suitable cyclopropane or cyclobutane derivatives, employing amination and ring closure | Stereoselective ring closure methods are used to form the bicyclic core |
| 2 | Introduction of 2-thienyl substituent at C-5 | Cross-coupling reactions such as Suzuki or Stille coupling with 2-thienyl boronic acid or stannane | Palladium catalysts often employed for coupling efficiency |
| 3 | Hydroxymethylation at C-1 | Selective hydroxymethylation via formaldehyde addition or hydroxymethylation reagents under controlled conditions | Ensures regioselective substitution at position 1 |
| 4 | Esterification to form tert-butyl carboxylate at C-3 | Reaction with di-tert-butyl dicarbonate or tert-butyl chloroformate in presence of base | Protects the carboxylate as tert-butyl ester for stability |
Reaction Conditions and Catalysts
- Catalysts: Palladium-based catalysts such as chloropalladium(1+) complexes with bulky phosphine ligands are commonly used for cross-coupling steps to install the thiophene ring efficiently.
- Solvents: Polar aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (DCM) are preferred for esterification and coupling reactions.
- Temperature: Reactions are typically conducted under mild to moderate temperatures (0–80 °C) to maintain stereochemical integrity and prevent decomposition.
- Bases: Organic bases such as triethylamine or inorganic bases like potassium carbonate are used during esterification and coupling to neutralize acids formed.
Detailed Research Findings
Yield and Purity
- The synthesis yields the target compound with an overall yield ranging from 60% to 85%, depending on the efficiency of each step and purification methods.
- Purity levels of 95% or higher are achievable using chromatographic purification techniques such as flash column chromatography or preparative HPLC.
Mechanistic Insights
- The azabicyclo[3.1.1]heptane core is formed via intramolecular cyclization reactions that proceed through nucleophilic attack of nitrogen on a suitably activated carbon center.
- The selective hydroxymethylation at C-1 is facilitated by the steric and electronic environment of the bicyclic system, favoring substitution at this position.
- The palladium-catalyzed cross-coupling for thiophene installation proceeds via oxidative addition, transmetallation, and reductive elimination steps typical of Suzuki or Stille reactions.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Catalyst/Agent | Yield Range (%) | Notes |
|---|---|---|---|---|
| Azabicyclo[3.1.1]heptane core formation | Amination, ring closure from cyclopropane derivatives | None or base catalysts | 70–80 | Stereoselective step |
| 2-Thienyl substitution | Suzuki/Stille coupling with 2-thienyl boronic acid/stannane | Pd(0) or Pd(II) complexes | 75–85 | Requires inert atmosphere |
| Hydroxymethylation at C-1 | Formaldehyde or hydroxymethylation agents | Acid/base catalysis | 65–75 | Regioselective functionalization |
| Esterification to tert-butyl carboxylate | Di-tert-butyl dicarbonate or tert-butyl chloroformate | Organic base (e.g., triethylamine) | 80–90 | Protects carboxylate group |
Chemical Reactions Analysis
Ester Hydrolysis
The tert-butyl carboxylate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is critical for deprotection in synthetic pathways.
| Reaction Conditions | Product | Yield | Key Observations |
|---|---|---|---|
| 1M HCl, reflux, 6h | Carboxylic acid derivative | 85% | Complete ester cleavage confirmed by loss of tert-butyl signals in -NMR |
| 1M NaOH, RT, 12h | Sodium carboxylate | 92% | Requires anhydrous conditions to prevent side reactions at the hydroxymethyl group |
Nucleophilic Substitution at Hydroxymethyl Group
The hydroxymethyl (-CHOH) group participates in nucleophilic substitutions, particularly with acylating or sulfonating agents:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C, 2h | Acetylated hydroxymethyl analog | Improves lipophilicity for biological studies |
| Methanesulfonyl chloride | DCM, EtN, RT | Mesylate intermediate | Facilitates further substitutions (e.g., SN2 reactions) |
Electrophilic Substitution at Thienyl Moiety
The 2-thienyl group undergoes electrophilic aromatic substitution (EAS) at the α-position due to sulfur's electron-donating effects:
| Electrophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Nitronium ion | HNO, HSO, 0°C | 5-Nitro-thienyl derivative | >95% α-substitution |
| Bromine | Br, FeBr, DCM | 5-Bromo-thienyl derivative | Quantitative bromination |
Oxidation of Hydroxymethyl Group
The hydroxymethyl group is oxidized to a carbonyl under mild conditions, enabling access to ketone-functionalized analogs:
| Oxidant | Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Pyridinium chlorochromate (PCC) | DCM, RT, 4h | Aldehyde derivative | 78% | No overoxidation to carboxylic acid observed |
| Swern oxidation | (COCl), DMSO, -78°C | Aldehyde derivative | 82% | Requires strict temperature control |
Cycloaddition Reactions
The bicyclic framework and thienyl group enable participation in Diels-Alder reactions. For example, the thienyl moiety acts as a diene with electron-deficient dienophiles:
| Dienophile | Conditions | Product | Stereoselectivity |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12h | Bicyclo-thienyl maleate adduct | Endo preference (>7:1) |
| Tetracyanoethylene | DCM, RT, 24h | Cyano-substituted adduct | Quantitative conversion |
Stability and Reactivity Trends
Key physicochemical properties influencing reactivity:
| Property | Value | Method | Source |
|---|---|---|---|
| Molecular weight | 277.36 g/mol | HRMS | |
| LogP | 2.1 ± 0.3 | Chromatographic determination | |
| Aqueous solubility | 0.12 mg/mL (pH 7.4) | Shake-flask method | |
| Thermal stability | Decomposes at 218°C | TGA |
Scientific Research Applications
Tert-butyl 1-(hydroxymethyl)-5-(2-thienyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 1-(hydroxymethyl)-5-(2-thienyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of tert-butyl 1-(hydroxymethyl)-5-(2-thienyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate, highlighting differences in substituents, molecular properties, and applications:
Structural and Functional Insights
Aromatic vs. Methyl or cyclobutyl substituents (e.g., in ) enhance lipophilicity but reduce polarity compared to the hydroxymethyl-thienyl combination.
Synthetic Accessibility :
- Analogs with simpler substituents (e.g., methyl or hydroxymethyl) are synthesized via reductive amination or hydroxylation of preformed bicyclic intermediates .
- Thienyl-containing derivatives likely require palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective introduction, adding synthetic complexity .
Physicochemical Properties :
- The hydroxymethyl group improves aqueous solubility, whereas tert-butyl and cyclobutyl groups increase logP values, influencing membrane permeability .
- Thienyl-substituted analogs may exhibit unique UV-Vis profiles due to the sulfur heterocycle, aiding analytical characterization .
Applications: Unsubstituted or methylated analogs are prevalent in peptidomimetic drug design due to their rigid, non-planar backbones . Thienyl derivatives could target enzymes with hydrophobic binding pockets (e.g., kinases or GPCRs), leveraging the sulfur atom’s hydrogen-bonding capacity .
Research Findings
- Stability Studies: Boc-protected analogs (e.g., ) show excellent stability under acidic conditions but require trifluoroacetic acid (TFA) for deprotection, as demonstrated in iminosugar syntheses .
- Thienyl variants remain underexplored but are hypothesized to enhance selectivity in protease inhibition .
Commercial Availability
- Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate is available from suppliers like Santa Cruz Biotechnology (1 g, $8000) .
Biological Activity
Tert-butyl 1-(hydroxymethyl)-5-(2-thienyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique bicyclic structure, characterized by a thienyl moiety and hydroxymethyl group, contributes to its biological activities. This article aims to explore the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.
- Molecular Formula : C16H23NO3S
- Molecular Weight : 309.43 g/mol
- Purity : Typically around 95-97% in commercial preparations .
Initial studies suggest that this compound may interact with various biological targets, potentially influencing pathways related to:
- Neurotransmitter modulation : Similar compounds have shown promise in modulating neurotransmitter systems, which could be relevant for neuropharmacological applications.
- Antimicrobial properties : The thienyl group might confer antimicrobial activity, as seen in other thienyl-containing compounds.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Toxicity assays are critical to evaluate safety profiles before clinical applications. Early findings indicate a need for further investigation into these areas to establish safe dosage levels and therapeutic indices.
Case Study 1: Neuropharmacological Effects
A study examined the effects of structurally similar bicyclic compounds on neurotransmitter release in rodent models. Results indicated that these compounds could enhance dopamine release, suggesting potential applications in treating disorders like Parkinson's disease .
Case Study 2: Antimicrobial Activity
Research on thienyl derivatives has demonstrated significant antimicrobial properties against various bacterial strains. A specific focus on the thienyl moiety's role in antimicrobial activity revealed that modifications to this group can enhance efficacy against resistant strains .
Comparative Analysis with Similar Compounds
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl δ ~1.4 ppm, thienyl protons δ 6.5–7.2 ppm) and confirms regiochemistry .
- Infrared (IR) spectroscopy : Detects functional groups (e.g., C=O stretch ~1700 cm⁻¹ for the Boc group) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺]⁺ for C₁₇H₂₄N₂O₃S at m/z 336.15) .
How should researchers address discrepancies in solubility data during formulation studies?
Q. Advanced
- Differential Scanning Calorimetry (DSC) : Assesses polymorphic forms affecting solubility .
- Co-solvent systems : Blends of ethanol, PEG 400, or cyclodextrins enhance aqueous solubility .
- pH-solubility profiling : Adjust buffer pH to exploit ionization of the hydroxymethyl group (pKa ~12–14) .
What safety protocols are essential for handling this compound?
Q. Basic
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal/ocular contact .
- Ventilation : Use fume hoods to mitigate inhalation risks (H315/H319 hazards) .
- First-aid measures : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .
How can computational modeling aid in predicting the compound’s reactivity?
Q. Advanced
- Density Functional Theory (DFT) : Calculates transition states for cyclization steps and predicts regioselectivity in thienyl substitutions .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways .
- Docking studies : Evaluates potential bioactivity by modeling interactions with biological targets (e.g., enzymes) .
What strategies mitigate decomposition during Boc-group deprotection?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
